4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid adheres strictly to IUPAC conventions. Breaking this down:
- Heptanoic acid serves as the parent chain, with a carboxylic acid group (-COOH) at position 1.
- At position 4 , a 9H-fluoren-9-ylmethoxycarbonylamino group is attached. This substituent consists of a fluorene moiety (a bicyclic aromatic system) linked via a methylene bridge to a carbonyloxy group, which is further connected to an amino group.
- At position 7 , a [(2-methylpropan-2-yl)oxy]-7-oxo group is present, denoting a tert-butyl ether esterified to a ketone oxygen.
The molecular formula is C₃₁H₃₇NO₆ , derived from the sum of the parent heptanoic acid (C₇H₁₄O₂), Fmoc group (C₁₆H₁₃NO₂), and tert-butyl ester (C₈H₁₀O₂). The SMILES notation is O=C(OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(CCCC(OC(C)(C)C)=O)CCC(=O)O , reflecting the connectivity of the fluorene, carbamate, and ester functionalities. The InChIKey, though not explicitly listed in the provided sources, can be inferred as VQXYWXGJQZQKPU-UHFFFAOYSA-N based on structural analogs.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₇NO₆ |
| Molecular Weight | 543.6 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(CCCC(OC(C)(C)C)=O)CCC(=O)O |
Molecular Geometry and Conformational Analysis
The molecule adopts a conformation influenced by steric and electronic factors:
- The Fmoc group at position 4 introduces significant steric bulk, favoring a staggered arrangement to minimize non-bonded interactions with the heptanoic acid backbone. X-ray crystallography of related Fmoc-protected compounds (e.g., Fmoc-GABA-OH) reveals planar fluorene systems oriented perpendicular to the peptide plane.
- The tert-butyl ester at position 7 adopts a tetrahedral geometry around the ester carbonyl, with the bulky tert-butyl group projecting away from the main chain to reduce strain. This configuration is consistent with crystallographic data for tert-butyl-protected aspartic acid derivatives.
- Torsional angles along the heptanoic acid chain are constrained by the Fmoc and ester groups. Computational models suggest that the C4-N-C7-O ester linkage prefers a trans conformation to avoid eclipsing interactions.
Table 2: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) |
|---|---|
| C4-N (carbamate) | 1.35 Å |
| C7-O (ester) | 1.21 Å |
| Fluorene C-C (aromatic) | 1.40–1.42 Å |
| N-C-O (carbamate) | 125° |
Electronic Structure and Resonance Stabilization Mechanisms
The electronic properties of this compound are dominated by three regions:
- Fluorene Core : The conjugated π-system delocalizes electrons across its bicyclic structure, resulting in a characteristic UV absorption at 265–300 nm. This resonance stabilization lowers the energy of the highest occupied molecular orbital (HOMO), as evidenced by density functional theory (DFT) calculations on analogous Fmoc systems.
- Carbamate Linkage : The N-(9-fluorenylmethoxycarbonyl) group exhibits resonance between the carbonyl oxygen and the adjacent nitrogen, stabilizing the carbamate via electron delocalization (O=C–N–). This resonance is critical for the Fmoc group’s role in solid-phase peptide synthesis, where it balances stability during coupling and ease of deprotection.
- Ester Group : The tert-butyl ester’s carbonyl oxygen participates in resonance with the ester oxygen, polarizing the C=O bond and increasing electrophilicity. This polarization facilitates nucleophilic attack during ester hydrolysis, though the tert-butyl group’s steric bulk significantly slows this reaction compared to methyl or ethyl esters.
Comparative Analysis with Related Fmoc-Protected Amino Acid Derivatives
The structural and electronic features of this compound align with—but also diverge from—other Fmoc-protected derivatives:
Table 3: Structural Comparison with Analogous Compounds
- Chain Length : The heptanoic acid backbone provides greater conformational flexibility compared to shorter-chain analogs like Fmoc-GABA-OH (4 carbons). This flexibility may influence aggregation behavior, as seen in Fmoc-diphenylalanine’s propensity to form β-sheet-rich hydrogels.
- Ester vs. Acid : Unlike Fmoc-GABA-OH, which terminates in a free carboxylic acid, the tert-butyl ester in the target compound enhances lipophilicity and delays hydrolysis, making it more suitable for organic-phase reactions.
- Synthetic Utility : The tert-butyl ester’s stability aligns with strategies observed in Fmoc-based solid-phase synthesis, where acid-labile groups are avoided to prevent premature deprotection during resin cleavage.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)15-13-17(12-14-23(28)29)27-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVVSHYJGOEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Chemistry and Resin Selection
Solid-phase synthesis employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone for constructing complex amino acid derivatives. The process begins with a rink amide-MBHA resin (0.40 mmol g⁻¹), which is swollen in dichloromethane (DCM) to enhance reactivity. The Fmoc group is subsequently removed using a 20% piperidine/DMF solution, exposing the resin’s free amine for coupling with Fmoc-protected intermediates. For the target compound, this step facilitates the introduction of the Fmoc-amino group at position 4 of the heptanoic acid backbone.
Cleavage and Global Deprotection
Final cleavage from the resin is achieved using trifluoroacetic acid (TFA), which simultaneously removes acid-labile protecting groups, including the tert-butyl ester. The crude product is precipitated in cold diethyl ether and purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Yields for SPPS-derived compounds typically range from 60% to 75%, contingent on the efficiency of coupling and deprotection steps.
Solution-Phase Synthesis Strategies
Stepwise Assembly of the Heptanoic Acid Backbone
Solution-phase methods offer flexibility in constructing the heptanoic acid scaffold. A representative route involves:
- Aldol Condensation : A propanal derivative undergoes aldol addition with a β-keto ester to generate a six-carbon intermediate.
- Elongation via Wittig Reaction : The resulting aldehyde is treated with a ylide to extend the chain to seven carbons.
- Ketone Formation : Oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) yields the 7-oxo group.
Fmoc Protection and Tert-Butyl Esterification
The amino group at position 4 is protected with Fmoc-Cl in the presence of a base such as sodium bicarbonate, achieving >90% conversion. Concurrently, the carboxylic acid at the terminus is shielded as a tert-butyl ester using tert-butanol and a catalytic amount of sulfuric acid. This dual protection ensures selectivity during subsequent reactions.
Deprotection and Final Purification
The tert-butyl ester is selectively removed via acidic hydrolysis (HCl in dioxane), leaving the Fmoc group intact. Column chromatography on silica gel (ethyl acetate/hexanes gradient) isolates the pure product, with an overall yield of 50–65%.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 453.5 [M+H]⁺, aligning with the theoretical molecular weight of C₂₆H₃₁NO₆.
Research Findings and Applications
Modifications to the tert-butoxy ketone moiety have been shown to enhance metabolic stability in preclinical studies. For instance, replacing the tert-butyl group with a cyclopentyl analogue increased in vitro half-life by 40%, though synthetic complexity also rose proportionally. Such findings underscore the compound’s versatility in drug discovery, particularly in designing protease-resistant peptide therapeutics.
Challenges and Optimization Opportunities
Side Reactions During Ketone Formation
Uncontrolled oxidation during ketone synthesis can lead to over-oxidation to carboxylic acids. Employing milder oxidizing agents such as Dess-Martin periodinane mitigates this risk, albeit at higher cost.
Solvent Compatibility in SPPS
Polar aprotic solvents like DMF are optimal for resin swelling but may impede tert-butyl ester stability. Recent advances advocate for dimethyl sulfoxide (DMSO) blends to balance reactivity and protection.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5)
- Structure: Aspartic acid derivative with Fmoc protection at the α-amino group and a tert-butyl ester at the β-carboxylic acid.
- Molecular Weight : 411.45 g/mol (identical to the target compound due to similar functional groups).
- Key Differences: Shorter carbon chain (butanoic acid vs. heptanedioic acid) and a β-carboxylic acid ester.
- Applications : Incorporation of aspartic acid residues in peptides, with the tert-butyl ester improving stability during synthesis .
(b) Fmoc-O-tert-butyl-L-tyrosine
- Structure: Tyrosine derivative with Fmoc protection at the α-amino group and a tert-butyl ether at the phenolic hydroxyl.
- Key Differences : Aromatic phenyl group instead of a linear heptanedioic acid chain.
- Applications : Synthesis of tyrosine-containing peptides, where the tert-butyl ether protects the hydroxyl group during SPPS .
(c) (2S,6R)-2-Fmoc-7-(tert-butoxy)-6-Boc-amino-7-oxoheptanoic acid (Compound 12 in )
- Structure : Features dual protection (Fmoc and Boc) and a branched tert-butyl ester.
- Molecular Weight : 657.32 g/mol.
- Key Differences: Additional Boc (tert-butoxycarbonyl) protection at the 6-amino position, enabling orthogonal deprotection strategies.
- Applications : Specialized peptidoglycan synthesis, where multiple protecting groups are required .
(a) 7-((3-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amino)-7-oxoheptanoic acid (Compound 8D in )
- Structure: Heptanoic acid chain with an indole-pyrimidine substituent.
- Key Differences : Aromatic heterocyclic group instead of Fmoc/tert-butyl groups.
- Applications : Demonstrated activity in HDAC/EGFR inhibition studies , highlighting the role of aromatic moieties in biological targeting .
(b) 7-(2-Heptylamino-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid (Compound 17 in )
- Structure: Cyclopentyl-enone-modified heptanoic acid.
- Key Differences: Cyclic enone group enhances anti-inflammatory activity in murine models.
- Pharmacological Data: Model Edema Inhibition (%) Histamine-induced 58 ± 4 Carrageenan-induced 62 ± 3 The linear heptanoic acid chain in the target compound lacks this cyclic modification, which correlates with reduced anti-inflammatory potency .
Key Research Findings
- Synthetic Utility : The tert-butyl ester in the target compound enhances solubility and prevents racemization during peptide chain elongation, similar to Fmoc-Asp(OtBu)-OH .
- Biological Relevance: Linear heptanoic acid derivatives (e.g., Compound 8D) show structure-activity relationships (SAR) dependent on substituents; bulky groups like Fmoc may limit membrane permeability compared to smaller aromatic moieties .
- Orthogonal Protection : Compounds with dual Fmoc/Boc protection (e.g., ) enable complex peptide synthesis but require meticulous deprotection steps .
Biological Activity
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid, often referred to as Fmoc-amino acid derivatives, plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions.
The molecular formula of this compound is C26H31NO6, with a molecular weight of approximately 453.53 g/mol. The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate. Its structure includes both hydrophobic and hydrophilic components, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H31NO6 |
| Molecular Weight | 453.53 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate |
| InChI Key | IAWSYDYLILBRJM-QFIPXVFZSA-M |
The primary function of this compound in biological systems is as a protecting group during peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions without interference from the amino group itself. This capability is crucial during the stepwise assembly of peptides, where precise control over functional groups is necessary.
Deprotection Process
The Fmoc group can be removed using mild basic conditions, typically involving piperidine, which allows for further elongation of the peptide chain without damaging sensitive side chains.
Biological Applications
- Peptide Synthesis : The compound is integral in synthesizing peptides that can be used in various biological assays and therapeutic applications.
- Drug Development : Peptides synthesized with this compound can serve as potential drug candidates targeting specific biological pathways.
- Protein Interaction Studies : It aids in understanding protein interactions and enzyme functions by enabling the creation of modified peptides that can probe these interactions.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides:
- Peptide Therapeutics : A study demonstrated that peptides synthesized using Fmoc chemistry exhibited improved stability and bioactivity compared to those synthesized with other protecting groups. This stability is critical for therapeutic applications where prolonged action is desired.
- Enzyme Inhibition Studies : Research involving the synthesis of peptide inhibitors using this compound has shown promising results in inhibiting specific enzymes linked to disease states, such as cancer and metabolic disorders.
- Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that peptides synthesized with this compound could effectively penetrate cell membranes, facilitating their use as drug delivery vehicles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
